molecular formula C16H18N4O4 B10845752 8-(3-Methoxybenzyloxy)caffeine CAS No. 371944-58-0

8-(3-Methoxybenzyloxy)caffeine

Cat. No.: B10845752
CAS No.: 371944-58-0
M. Wt: 330.34 g/mol
InChI Key: SDEMBXFOALFRQD-UHFFFAOYSA-N
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Description

This compound is a derivative of caffeine, where a methoxybenzyloxy group is attached to the caffeine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Methoxybenzyloxy)caffeine typically involves the reaction of caffeine with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

Caffeine+3-Methoxybenzyl ChlorideThis compound\text{Caffeine} + \text{3-Methoxybenzyl Chloride} \rightarrow \text{this compound} Caffeine+3-Methoxybenzyl Chloride→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(3-Methoxybenzyloxy)caffeine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The methoxybenzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction can produce methoxybenzyl alcohol derivatives.

Scientific Research Applications

8-(3-Methoxybenzyloxy)caffeine has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Caffeine: The parent compound, known for its stimulant effects.

    Theobromine: A related methylxanthine found in chocolate, with milder stimulant effects.

    Theophylline: Another methylxanthine used in the treatment of respiratory diseases.

Uniqueness

8-(3-Methoxybenzyloxy)caffeine is unique due to the presence of the methoxybenzyloxy group, which imparts different chemical and biological properties compared to its parent compound, caffeine.

Properties

CAS No.

371944-58-0

Molecular Formula

C16H18N4O4

Molecular Weight

330.34 g/mol

IUPAC Name

8-[(3-methoxyphenyl)methoxy]-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C16H18N4O4/c1-18-12-13(19(2)16(22)20(3)14(12)21)17-15(18)24-9-10-6-5-7-11(8-10)23-4/h5-8H,9H2,1-4H3

InChI Key

SDEMBXFOALFRQD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1OCC3=CC(=CC=C3)OC)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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